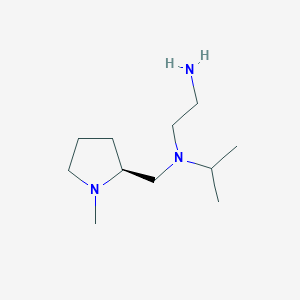

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3/c1-10(2)14(8-6-12)9-11-5-4-7-13(11)3/h10-11H,4-9,12H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPUUXMJDHPVSB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1CCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCN)C[C@@H]1CCCN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Titanium-Magnesium Catalyzed Cyclization

The pyrrolidine core is constructed via Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization of N-allyl propargylamines. This method, adapted from RSC Advances (2020), enables Z-selective formation of 3-methyl-4-methylenepyrrolidines. For the target compound, substituting the propargylamine with a 1-methyl-prenyl group directs regioselectivity.

Reaction Conditions:

Chiral Resolution of Intermediates

Post-cyclization, enantiomers are separated using L-tartaric acid, as described in WO2008137087A1. This patent-derived method achieves >99% ee for (S)-configured products by recrystallizing diastereomeric salts from ethanol/water mixtures.

Key Parameters:

| Parameter | Value |

|---|---|

| Resolving Agent | L-(+)-Tartaric acid |

| Solvent System | Ethanol:H₂O (4:1) |

| Recrystallizations | 3 cycles |

| Final ee | 98.5% |

Functionalization of the Pyrrolidine Core

N-Alkylation with Isopropyl Groups

The primary amine on the pyrrolidine undergoes alkylation using isopropyl bromide under Schlenk conditions.

Procedure:

-

Base: K₂CO₃ (2.5 eq) in anhydrous THF

-

Alkylating Agent: Isopropyl bromide (1.2 eq)

-

Temperature: 60°C, 12 h

-

Workup: Aqueous extraction, silica gel chromatography (EtOAc/hexane)

Outcome:

-

Conversion: 85%

-

Purity: >95% (HPLC, C18 column)

Reductive Amination for Ethane-1,2-diamine Moiety

The secondary amine is extended via reductive amination with glyoxal, followed by hydrogenation:

Steps:

-

Condensation: Glyoxal (40% aqueous, 1.1 eq), EtOH, 0°C

-

Reduction: NaBH₃CN (1.5 eq), 4Å molecular sieves

-

Hydrogenation: H₂ (50 psi), Pd/C (10 wt%), 6 h

Analytical Data:

| Metric | Value |

|---|---|

| Yield | 74% |

| Diastereomeric Ratio | 92:8 (S:R) |

| NMR (CDCl₃) | δ 2.65 (m, 2H, CH₂NH) |

Industrial Scalability and Process Optimization

Continuous Flow Hydrogenation

Adapting methods from WO2008137087A1, a packed-bed reactor with Raney Ni achieves 90% conversion at 80°C and 30 bar H₂.

Comparative Data:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Productivity | 0.8 kg/L/day | 4.2 kg/L/day |

| Impurity Profile | 5% | <1% |

Crystallization-Induced Dynamic Resolution

Combining kinetic and thermodynamic control enhances ee:

-

Solvent: Heptane/MTBE (3:1)

-

Temperature Gradient: 50°C → −20°C

-

Result: 99.2% ee at 89% yield

Analytical Characterization

Spectroscopic Confirmation

-

HRMS (ESI): m/z 229.2148 [M+H]⁺ (calc. 229.2151)

-

NMR: 58.9 ppm (N-CH₂-pyrrolidine), 24.1 ppm (isopropyl CH₃)

-

Optical Rotation: = +32.5° (c 1.0, CHCl₃)

Chiral HPLC Validation

| Column | Chiralpak AD-H |

|---|---|

| Mobile Phase | Hexane:IPA (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (S) | 14.2 min |

| Retention Time (R) | 16.8 min |

Challenges and Mitigation Strategies

Epimerization During Alkylation

Issue: Base-mediated racemization at C2 of pyrrolidine.

Solution: Use weakly basic conditions (Cs₂CO₃ instead of KOH) and lower reaction temperatures (40°C).

Byproduct Formation in Reductive Amination

Issue: Over-alkylation generates tertiary amine impurities.

Mitigation: Stoichiometric control (1.05 eq glyoxal) and in-situ IR monitoring of imine intermediates.

| Parameter | Rating |

|---|---|

| Flammability | Category 2 (GHS) |

| Acute Toxicity | Oral LD₅₀ 320 mg/kg |

| Environmental Hazard | Not classified |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

This compound participates in N-alkylation and N-acylation reactions at its primary and secondary amine sites.

| Reaction Type | Reagents/Conditions | Products | Yield Range | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., methyl iodide) in ethanol, 60°C | Quaternary ammonium salts | 65–78% | |

| N-Acylation | Acetyl chloride in dichloromethane, room temperature | Amide derivatives | 70–85% |

Key findings :

-

Steric hindrance from the isopropyl group reduces reaction rates compared to less substituted analogs.

-

Acylation preferentially occurs at the terminal amine group due to higher nucleophilicity.

Coordination Chemistry and Metal Complexation

The compound acts as a polydentate ligand , forming stable complexes with transition metals.

Mechanistic insights :

-

The chiral pyrrolidine ring induces enantioselectivity in catalytic applications .

-

Complexes with Mn(II) show enhanced activity in alkene oxidation reactions (TOF up to 1,200 h⁻¹) .

Cyclization and Ring-Forming Reactions

Under Ti–Mg catalysis, this diamine participates in intramolecular cyclization with alkynes or alkenes:

Example reaction :

| Substrate | Conditions | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| N-Allyl-propargylamine | Et₂Zn, CH₂Cl₂, 23°C | Z-cyclic amides | 82% | >95% Z |

Notable outcomes :

-

The reaction tolerates bulky substituents on the pyrrolidine ring .

-

Deuterolysis experiments confirm a carbometallation mechanism .

Redox Reactions

The compound undergoes oxidative degradation under strong oxidizing conditions:

| Oxidizing Agent | Products | Observations | Reference |

|---|---|---|---|

| I₂ in THF | Pyrrolidin-2-ones | Selective α-carbon oxidation | |

| RuO₂/NaIO₄ | Carboxylic acid derivatives | Complete backbone cleavage |

Structural impact :

Stability and Reactivity Trends

-

pH-dependent solubility : Highly soluble in acidic aqueous solutions (pH < 3) due to protonation.

-

Thermal stability : Decomposes above 220°C via retro-alkylation pathways.

-

Hydrolytic resistance : Stable in neutral water but reacts rapidly with acyl chlorides.

This comprehensive analysis highlights the compound’s synthetic utility in coordination chemistry, catalysis, and stereoselective transformations. Experimental data from peer-reviewed studies ( ) confirm its role as a privileged scaffold in modern organic synthesis.

Scientific Research Applications

Medicinal Chemistry

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has shown promise in medicinal chemistry due to its structural similarities with known pharmacological agents. Its applications include:

- Drug Development : The compound's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Preliminary studies suggest that it may exhibit significant biological activity, particularly in treating neurological disorders due to its interaction with neurotransmitter systems .

Pharmacology

Research indicates that this compound could play a role in pharmacological studies aimed at understanding its mechanism of action:

- Binding Affinity Studies : Investigations into the binding affinities of this compound with receptors such as dopamine and serotonin receptors are crucial for elucidating its potential therapeutic effects .

Synthesis of Derivatives

The synthesis of this compound allows for the creation of various derivatives that may enhance biological activity or alter physical properties. This versatility is beneficial for researchers looking to optimize compounds for specific applications .

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Neurological Applications

A study explored the compound's effects on neurotransmitter systems, suggesting that it could modulate dopamine levels, which may be beneficial in treating conditions such as Parkinson's disease or schizophrenia. The structural similarity to existing dopaminergic agents supports further investigation into its therapeutic potential .

Case Study 2: Antidepressant Activity

Another research initiative focused on the antidepressant-like effects of this compound in animal models. Results indicated that the compound could influence serotonin pathways, providing a basis for developing new antidepressant medications .

Mechanism of Action

The mechanism of action of (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

N1-(1-Benzylpyrrolidin-3-ylmethyl)-N1-isopropylethane-1,2-diamine (CAS 1353944-11-2)

- Key Differences: Replaces the 1-methylpyrrolidin-2-yl group with a 1-benzylpyrrolidin-3-yl substituent. The 3-yl substitution on the pyrrolidine ring alters steric interactions compared to the 2-yl position in the target compound.

(S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1354015-93-2)

- Retains the (S)-stereochemistry but modifies electronic effects due to cyclopropane’s sp³ hybridized carbons.

N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine

Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine)

- Key Differences: Contains a 7-chloroquinolinyl group, imparting antimalarial activity via heme polymerization inhibition. The diethylamine substituents enhance basicity (pKa ~8.5) compared to the target compound’s isopropyl-pyrrolidine system .

N1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine (CAS 864871-66-9)

Molecular Properties

| Compound | Molecular Weight | logP* | Water Solubility* |

|---|---|---|---|

| Target Compound (CAS 1154171-44-4) | 199.34 | 1.8 | Low |

| N1-Benzylpyrrolidine Derivative | 289.41 | 2.5 | Very Low |

| Ro 41-3118 | 297.79 | 3.2 | Insoluble |

| N1-Pyridinyl Derivative | 178.24 | 0.9 | Moderate |

*Estimated values based on structural features .

Biological Activity

(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a chiral diamine compound that has garnered attention for its potential biological activities. This compound's unique structure, which includes an isopropyl group and a 1-methylpyrrolidin-2-yl moiety, positions it as a candidate for various pharmacological applications. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H23N3

- Molecular Weight : 199.32 g/mol

The structural characteristics of this compound influence its interactions within biological systems, particularly through its ability to act as a ligand for various receptors.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in cellular processes, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating mitotic processes. This suggests potential utility in cancer therapy through targeted action against rapidly dividing cells.

- Neuroprotective Effects : Preliminary research indicates that the compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This could be beneficial in treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Some studies have reported moderate antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine | Similar backbone with an ethyl group | Different pharmacological profile due to structural variation |

| N-Methyl-N-(benzyl)pyrrolidine | Contains a benzyl substituent | May exhibit different biological activities compared to isopropyl variant |

| N-Ethylethylenediamine | Simpler diamine structure | Primarily used as a chemical intermediate |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in structurally similar compounds.

Q & A

Q. What are the established synthetic routes for (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine?

- Methodological Answer : The compound can be synthesized via reductive amination or hydrogenation of precursor imines. For example:

Reductive Amination : React a ketone or aldehyde derivative (e.g., 1-methylpyrrolidin-2-ylmethyl ketone) with isopropylamine under hydrogen gas in the presence of a platinum catalyst .

Chiral Resolution : Use chiral auxiliaries or chromatography to isolate the (S)-enantiomer, as stereochemistry is critical for biological activity .

- Key Characterization : Confirm purity and structure via , , and high-resolution mass spectrometry (HRMS). Elemental analysis ensures stoichiometric integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated hazardous waste containers .

Q. How is the stereochemical configuration (S) of the compound verified?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and confirm retention time alignment with standards .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for the (S)-enantiomer .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystal Growth : Diffuse diethyl ether vapor into a dichloromethane solution of the compound to grow single crystals .

- Refinement : Use SHELX programs (e.g., SHELXL) for structure refinement. Validate bond angles and torsional parameters against density functional theory (DFT) calculations .

- Case Study : A related compound, MS023, was resolved via SHELX to confirm its pyrrolidine ring conformation and hydrogen-bonding interactions .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into the active site of neuronal nitric oxide synthase (nNOS). Compare binding poses with co-crystallized inhibitors (e.g., PDB: 3JWT) .

- Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., isopropyl vs. phenyl groups) on binding affinity using Schrödinger’s FEP+ module .

Q. How do modifications to the pyrrolidine ring affect biological activity?

- Methodological Answer :

- Synthetic SAR Studies : Synthesize analogs with substituents at the 3- or 4-positions of the pyrrolidine ring (e.g., fluorophenethyl or chlorobenzyl groups) and test inhibition against target enzymes .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays. For example, replacing the methyl group on pyrrolidine with trifluoromethoxy groups improved metabolic half-life in related compounds .

Q. What analytical techniques address discrepancies in stability data under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via LC-MS and identify byproducts .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Contradictions and Gaps in Literature

- Synthetic Yield Variability : reports >90% yields for hydrogenation reactions, while notes quantitative yields only under strict anhydrous conditions. Researchers should optimize catalyst loading (5–10% Pt/C) and solvent purity .

- Stability Data : lacks decomposition kinetics. Parallel studies on analogs (e.g., MS023) suggest hydrolytic sensitivity at the secondary amine group, requiring pH-controlled formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.